molecular formula C7H12ClF2NO B2749910 6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol hydrochloride CAS No. 2250242-34-1

6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol hydrochloride

Cat. No.: B2749910
CAS No.: 2250242-34-1
M. Wt: 199.63
InChI Key: JFOHGIKQBOFDDV-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol hydrochloride is a synthetic compound known for its unique structural features and potential applications in various scientific fields. The compound is characterized by the presence of a difluoromethyl group and a spirocyclic structure, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of a difluoromethylated precursor with a suitable amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions. The scalability of the process is crucial for commercial applications, and efforts are made to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Industry: Used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The spirocyclic structure may also contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride
  • [2-(Difluoromethyl)spiro[3.3]heptan-2-yl]methanamine hydrochloride

Uniqueness

6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol hydrochloride stands out due to its specific combination of a difluoromethyl group and a spirocyclic structure. This unique arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research further highlight its significance.

Properties

IUPAC Name

6-(difluoromethyl)-2-azaspiro[3.3]heptan-6-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2NO.ClH/c8-5(9)7(11)1-6(2-7)3-10-4-6;/h5,10-11H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOHGIKQBOFDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C(F)F)O)CNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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